Home > Products > Building Blocks P20398 > 7-Isopropoxy-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile
7-Isopropoxy-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile - 319492-96-1

7-Isopropoxy-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile

Catalog Number: EVT-1676834
CAS Number: 319492-96-1
Molecular Formula: C14H14N2O3
Molecular Weight: 258.27 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

7-Isopropoxy-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile is a substituted 4-oxo-1,4-dihydroquinoline-3-carbonitrile derivative. Compounds containing the 4-anilinoquinoline-3-carbonitrile scaffold have demonstrated activity as epidermal growth factor receptor (EGF-R) kinase inhibitors. []

Bosutinib (SKI-606)

  • Compound Description: Bosutinib is an ATP-competitive Bcr-Abl tyrosine kinase inhibitor with additional inhibitory effects on Src family kinases, including Src, Lyn, and Hck. [] It is marketed as Bosulif for treating Philadelphia chromosome-positive (PhC) chronic myelogenous leukemia (CML) in adult patients with resistance or intolerance to previous therapies. [] Bosutinib received approval from the US FDA and EU European Medicines Agency in 2012 and 2013. []
  • Relevance: Bosutinib shares the core structure of 7-Isopropoxy-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile, with an additional 3-chloropropoxy group at the 7th position of the quinoline ring. []

7-(3-Chloropropoxy)-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile

  • Compound Description: This compound is a key intermediate in the synthesis of Bosutinib. [, , ] Traditional synthesis methods utilizing Gould-Jacobs methodology and involving thermal cyclization at high temperatures (250°C) resulted in low yields (40%) due to the formation of undesirable byproducts. [] Newer methods have improved the synthesis of this intermediate. [, , ]
  • Relevance: This compound is structurally very similar to 7-Isopropoxy-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile. The key difference is the presence of a 3-chloropropoxy group at the 7th position of the quinoline ring instead of the isopropoxy group. This structural similarity makes it a direct precursor to Bosutinib. []

7-Fluoro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile

  • Compound Description: This compound is a key intermediate in the traditional synthesis of Bosutinib, accessed via Gould-Jacobs methodology. []
  • Relevance: This compound shares the core 4-oxo-1,4-dihydroquinoline-3-carbonitrile structure with 7-Isopropoxy-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile. The difference lies in the substituents at positions 6 and 7 of the quinoline ring. This compound highlights the exploration of different substituents at these positions to optimize the biological activity of the core quinoline scaffold. []

4-Anilino-6,7-dialkoxyquinoline-3-carbonitrile Derivatives

  • Compound Description: This series of compounds was investigated for its inhibitory activity against epidermal growth factor receptor (EGF-R) kinase. [] They were found to exhibit comparable activity to 4-anilinoquinazoline-based inhibitors, another class of EGF-R kinase inhibitors. []
  • Relevance: These compounds share the core 4-oxo-1,4-dihydroquinoline-3-carbonitrile structure with 7-Isopropoxy-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile and highlight the potential of this scaffold for developing kinase inhibitors. [] The variations in the 4-anilino and 6,7-dialkoxy substituents demonstrate the structure-activity relationship studies conducted within this chemical class. []

5. 6-(3-Chloro-2-fluorobenzyl)-1-((2S)-1-hydroxy-3-methylbutan-2-yl)-7-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (Elvitegravir)* Compound Description: Elvitegravir is a potent HIV-1 integrase inhibitor currently in phase 3 clinical trials. [] It demonstrates significant potency in inhibiting integrase-catalyzed strand transfer processes, crucial for viral replication. []* Relevance: This compound, although structurally distinct from 7-Isopropoxy-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile, belongs to the broader class of quinolone carboxylic acids, which exhibit HIV-1 integrase inhibitory activity. [] This emphasizes the therapeutic potential of quinolone-based compounds in targeting different biological pathways. []

  • Compound Description: These compounds are identified as photodegradation products of Moxifloxacin. [] Their formation is influenced by factors such as the presence of metal ions and the environment (solution vs. solid phase). []
  • Relevance: These compounds belong to the quinolone carboxylic acid class, like Elvitegravir, and share structural similarities with 7-Isopropoxy-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile. [] They highlight the importance of understanding the degradation pathways and potential byproducts of quinolone-based drugs to ensure their quality and safety. []
Overview

7-Isopropoxy-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile is a synthetic organic compound belonging to the class of quinolines, which are heterocyclic aromatic compounds. This compound is characterized by the presence of a carbonitrile group, an isopropoxy group, and a methoxy group, contributing to its unique chemical properties and potential biological activities.

Source

The compound can be sourced from various chemical suppliers and is often utilized in research settings for its pharmacological properties. It may also be found in patent literature detailing its synthesis and applications in medicinal chemistry.

Classification

This compound falls under the category of heterocyclic compounds, specifically those containing nitrogen in the ring structure. It is classified as a quinoline derivative, which has been noted for its diverse biological activities, including antimicrobial and anticancer properties.

Synthesis Analysis

Methods

The synthesis of 7-Isopropoxy-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile typically involves several steps:

  1. Formation of the Quinoline Core: The initial step often includes the cyclization of appropriate precursors under acidic conditions to form the quinoline skeleton.
  2. Introduction of Functional Groups: Subsequent reactions introduce the methoxy and isopropoxy groups. This can be achieved through alkylation or etherification reactions.
  3. Formation of the Carbonitrile Group: The final step usually involves the introduction of a cyano group via nucleophilic substitution or other methods that allow for carbonitrile formation.

Technical Details

The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Analytical techniques like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to monitor the progress and purity of the synthesized compound.

Molecular Structure Analysis

Data

  • Molecular Formula: C14H14N2O3
  • Molecular Weight: Approximately 258.27 g/mol
  • IUPAC Name: 7-Isopropoxy-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile
Chemical Reactions Analysis

Reactions

7-Isopropoxy-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile can participate in various chemical reactions due to its functional groups:

  1. Nucleophilic Substitution: The carbonitrile group can undergo nucleophilic attack by strong nucleophiles.
  2. Hydrolysis: Under acidic or basic conditions, the carbonitrile may hydrolyze to form corresponding carboxylic acids.
  3. Reduction Reactions: The carbonyl group may be reduced to alcohols or other functional groups depending on the reducing agent used.

Technical Details

These reactions require specific conditions such as pH control, temperature management, and sometimes catalysts to achieve desired outcomes efficiently.

Mechanism of Action

Process

The mechanism of action for 7-Isopropoxy-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile largely depends on its interaction with biological targets:

  1. Enzyme Inhibition: It may act as an inhibitor for certain enzymes involved in metabolic pathways.
  2. DNA Interaction: The compound could intercalate with DNA or inhibit topoisomerases, affecting cell division and proliferation.

Data

Experimental studies are necessary to elucidate specific pathways and targets affected by this compound, often involving assays that measure enzyme activity or cellular responses.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a solid crystalline substance.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol; limited solubility in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to strong acids or bases.
  • Reactivity: Reacts with strong nucleophiles due to the presence of the carbonitrile group.
Applications

Scientific Uses

7-Isopropoxy-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile has potential applications in various scientific fields:

  1. Medicinal Chemistry: Investigated for its potential as an antimicrobial agent or anticancer drug due to its ability to inhibit specific biological pathways.
  2. Chemical Biology: Used in studies related to enzyme inhibition and molecular interactions within biological systems.
  3. Pharmaceutical Development: Explored as a lead compound for developing new therapeutics targeting specific diseases.

This compound exemplifies the ongoing research into quinoline derivatives for their diverse biological activities and potential therapeutic applications. Further studies are essential to fully understand its mechanisms and optimize its use in medical science.

Properties

CAS Number

319492-96-1

Product Name

7-Isopropoxy-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile

IUPAC Name

6-methoxy-4-oxo-7-propan-2-yloxy-1H-quinoline-3-carbonitrile

Molecular Formula

C14H14N2O3

Molecular Weight

258.27 g/mol

InChI

InChI=1S/C14H14N2O3/c1-8(2)19-13-5-11-10(4-12(13)18-3)14(17)9(6-15)7-16-11/h4-5,7-8H,1-3H3,(H,16,17)

InChI Key

VOMVZTSGWMTRNZ-UHFFFAOYSA-N

SMILES

CC(C)OC1=C(C=C2C(=C1)NC=C(C2=O)C#N)OC

Canonical SMILES

CC(C)OC1=C(C=C2C(=C1)NC=C(C2=O)C#N)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.